molecular formula C16H18N4O2 B5645166 1-[(4-Nitrophenyl)methyl]-4-pyridin-2-ylpiperazine

1-[(4-Nitrophenyl)methyl]-4-pyridin-2-ylpiperazine

Cat. No.: B5645166
M. Wt: 298.34 g/mol
InChI Key: FYMDPGZZVPBIDF-UHFFFAOYSA-N
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Description

1-[(4-Nitrophenyl)methyl]-4-pyridin-2-ylpiperazine is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a pyridin-2-yl group and a 4-nitrophenylmethyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Nitrophenyl)methyl]-4-pyridin-2-ylpiperazine typically involves multi-step organic reactions. One common method starts with the preparation of 4-nitrobenzyl chloride, which is then reacted with 4-pyridin-2-ylpiperazine under basic conditions to form the desired compound. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Nitrophenyl)methyl]-4-pyridin-2-ylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Potassium carbonate, dichloromethane, ethanol.

Major Products Formed:

Scientific Research Applications

1-[(4-Nitrophenyl)methyl]-4-pyridin-2-ylpiperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(4-Nitrophenyl)methyl]-4-pyridin-2-ylpiperazine is primarily determined by its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects in cancer cells .

Comparison with Similar Compounds

Uniqueness: 1-[(4-Nitrophenyl)methyl]-4-pyridin-2-ylpiperazine is unique due to the presence of both the pyridine and piperazine rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[(4-nitrophenyl)methyl]-4-pyridin-2-ylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c21-20(22)15-6-4-14(5-7-15)13-18-9-11-19(12-10-18)16-3-1-2-8-17-16/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYMDPGZZVPBIDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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